methyl 2-[(2Z)-6-methanesulfonyl-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Benzothiazole Core Structure
The benzothiazole core consists of a benzene ring fused to a thiazole ring, with partial saturation at the 2,3-positions (Figure 1). The thiazole moiety contributes to the compound’s aromaticity, while the dihydro modification introduces a non-planar conformation at carbons 2 and 3. This saturation reduces ring strain and influences electronic delocalization across the system.
Figure 1: Benzothiazole Core
S
|
C6–N–C2–C3–
|| |
C5–C4–C1–
Methanesulfonyl Substituent Configuration
The methanesulfonyl (–SO2CH3) group at position 6 adopts a trigonal planar geometry around the sulfur atom, with bond angles approximating 120°. This group exerts strong electron-withdrawing effects via inductive and resonance mechanisms, polarizing the benzothiazole core and enhancing its electrophilic character.
Pyrrolidine-1-Sulfonyl-Benzoyl Imino Group Orientation
The imino group (–N=) at position 2 connects the benzothiazole core to a benzoyl group substituted with a pyrrolidine-1-sulfonyl moiety at the para position. The Z-configuration places the benzoyl-pyrrolidine sulfonyl group and the benzothiazole nitrogen on the same side of the imino double bond, creating a sterically crowded environment. The pyrrolidine ring adopts a puckered conformation, with the sulfonyl group (–SO2–) oriented perpendicular to the benzoyl plane to minimize van der Waals repulsions (Table 2).
Table 2: Key Structural Parameters
| Parameter | Value |
|---|---|
| C–N=C bond angle | 122° |
| S–O bond length | 1.43 Å |
| Dihedral angle (pyrrolidine/benzoyl) | 87° |
Tautomeric Forms and Stereoelectronic Effects
The compound exhibits limited tautomerism due to the rigid benzothiazole core and the fixed imino configuration. However, the thiazole nitrogen (N1) may participate in resonance with the adjacent C2–N bond, delocalizing electron density into the benzene ring. The methanesulfonyl and pyrrolidine sulfonyl groups further stabilize the electronic structure through conjugation with the π-system (Figure 2).
Figure 2: Resonance and Conjugation Pathways
Benzothiazole → Imino group → Benzoyl → Pyrrolidine sulfonyl
Stereoelectronic effects arise from the alignment of σ and π orbitals:
- The imino group’s lone pair on nitrogen conjugates with the benzothiazole’s π-system, reducing basicity.
- The sulfonyl groups withdraw electron density, increasing the electrophilicity of the benzothiazole’s carbon centers.
These interactions collectively influence reactivity, directing potential nucleophilic attacks toward the electron-deficient C4 and C5 positions of the benzothiazole core.
Properties
IUPAC Name |
methyl 2-[6-methylsulfonyl-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O7S3/c1-32-20(26)14-25-18-10-9-17(34(2,28)29)13-19(18)33-22(25)23-21(27)15-5-7-16(8-6-15)35(30,31)24-11-3-4-12-24/h5-10,13H,3-4,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPWENZRYMENOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-6-methanesulfonyl-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiazole ring. This can be achieved through the reaction of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation reactions, typically using methanesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Pyrrolidine Sulfonyl Group: The pyrrolidine sulfonyl group is introduced through the reaction of pyrrolidine with a sulfonyl chloride derivative.
Coupling Reactions: The final step involves coupling the benzothiazole derivative with the pyrrolidine sulfonyl derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2Z)-6-methanesulfonyl-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Pyridine, triethylamine.
Solvents: Acetone, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
The compound methyl 2-[(2Z)-6-methanesulfonyl-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has garnered significant interest in various scientific and medical fields due to its unique chemical structure and potential applications. This article explores its applications, supported by data tables and case studies.
Structure and Composition
The compound's complex structure includes:
- A benzothiazole core
- A methanesulfonyl group
- A pyrrolidine derivative
These features contribute to its biological activity, making it a candidate for various therapeutic applications.
Molecular Formula
The molecular formula is C₁₅H₁₈N₂O₄S₃, with a molecular weight of approximately 366.45 g/mol.
Pharmaceutical Applications
The primary application of this compound lies in the pharmaceutical industry, particularly in the development of new drugs targeting various health conditions.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit antimicrobial properties. A study demonstrated that similar compounds could inhibit bacterial growth, suggesting potential use as antimicrobial agents against infections .
Anti-inflammatory Effects
Compounds with a benzothiazole structure have shown promise in reducing inflammation. In vitro studies indicated that these compounds could modulate inflammatory pathways, offering potential treatment avenues for conditions like arthritis and other inflammatory disorders .
Cancer Research
The compound's ability to interact with biological targets makes it a candidate for cancer therapy.
Case Study: Breast Cancer
In one study, this compound was tested against breast cancer cells. The results showed significant inhibition of cell proliferation and induction of cell death, highlighting its potential as an anti-cancer agent .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties.
Mechanism Studies
Studies have indicated that similar compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Study: Neurodegeneration
In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss, supporting its potential use in treating neurodegenerative disorders .
Table 1: Summary of Biological Activities
Table 2: Case Studies Overview
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-6-methanesulfonyl-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties (Hypothetical)
| Property | Target Compound | Sulfometuron methyl ester | I-6230 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~550 (estimated) | 364.36 | 381.44 |
| LogP (Predicted) | 2.8–3.5 (hydrophobic sulfonyl groups) | 1.2 | 2.9 |
| Solubility | Low (due to aromaticity) | Moderate (polar urea) | Low (ethyl ester) |
Research Findings
- Sulfonyl Groups : Dual sulfonyl moieties could act as hydrogen bond acceptors, mimicking phosphate groups in enzyme active sites.
Biological Activity
Chemical Structure and Synthesis
The compound features a benzothiazole core, which is known for its diverse biological properties. The synthesis of such compounds typically involves multi-step organic reactions, including amination, sulfonation, and acylation processes. While specific synthetic pathways for this compound are not detailed in the current literature, similar compounds often utilize strategies such as:
- Formation of the Benzothiazole Ring : This can be achieved through cyclization reactions involving thioamide derivatives.
- Introduction of Functional Groups : The methanesulfonyl and pyrrolidine groups can be introduced via nucleophilic substitution reactions.
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit significant anticancer activities. For instance, compounds with similar structures have been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the modulation of key signaling pathways related to cell growth and survival.
Enzyme Inhibition
Benzothiazole derivatives have been reported to act as inhibitors of several enzymes. For example:
- Dihydrofolate Reductase (DHFR) : Some related compounds have shown a lack of inhibitory activity against DHFR, suggesting alternative mechanisms for their antiproliferative effects .
- Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) : Certain derivatives activate PPARγ, enhancing insulin sensitivity and impacting metabolic pathways .
Case Studies
- Antiproliferative Activity : A study evaluating similar thiazole derivatives demonstrated their effectiveness against breast, colon, and lung cancer cell lines. The highest activity was noted in a compound that shared structural similarities with methyl 2-[(2Z)-6-methanesulfonyl-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate .
- Mechanistic Insights : Molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression. For example, compounds that bind effectively to myeloma and leukemia-related proteins suggest potential therapeutic applications .
Research Findings Summary
The following table summarizes key findings related to the biological activity of benzothiazole derivatives:
| Study | Activity | Target | Findings |
|---|---|---|---|
| Study 1 | Anticancer | Breast Cancer Cell Lines | Significant inhibition of cell proliferation |
| Study 2 | Enzyme Inhibition | PPARγ | Activation leading to enhanced insulin sensitivity |
| Study 3 | Antiproliferative | Various Cancer Cell Lines | High activity observed in structurally similar compounds |
Q & A
Basic Research Questions
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR to identify proton and carbon environments, particularly imino (C=N) and sulfonyl (SO₂) groups.
- IR spectroscopy to confirm functional groups (e.g., C=O at ~1700 cm⁻¹, S=O at ~1350-1150 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- X-ray crystallography for definitive structural confirmation, using software like SHELXL for refinement .
Q. What are the critical steps in synthesizing this compound?
- Methodological Answer :
- Use a multi-step approach:
Condensation reaction : React a benzothiazole precursor with 4-(pyrrolidine-1-sulfonyl)benzoyl chloride to form the imino linkage.
Sulfonylation : Introduce methanesulfonyl groups under anhydrous conditions.
Esterification : Protect carboxylic acid intermediates as methyl esters.
- Optimize solvent choice (e.g., ethanol for solubility, as in ) and monitor reaction progress via TLC .
Q. Which analytical techniques are essential for assessing purity?
- Methodological Answer :
- HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities.
- Elemental analysis to verify stoichiometric ratios of C, H, N, S.
- Melting point determination to compare with literature values (deviations >2°C indicate impurities) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structure elucidation be resolved?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and assign connectivity.
- Dynamic NMR to detect hindered rotation in imino or sulfonamide groups.
- Isolate diastereomers via chiral HPLC if geometric isomers (e.g., Z/E) are suspected, as noted in .
Q. What strategies optimize reaction yield and reproducibility for large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent ratio) and apply response surface methodology.
- Flow chemistry systems (e.g., microreactors) to enhance mixing and heat transfer, as demonstrated in .
Q. How can crystallographic data discrepancies (e.g., twinning, poor resolution) be addressed?
- Methodological Answer :
- Use SHELXL for anisotropic refinement and twin-law correction.
- Collect high-resolution data (≤1.0 Å) to resolve disorder in flexible groups (e.g., pyrrolidine sulfonyl).
- Validate hydrogen bonding networks with PLATON or Mercury .
Q. What computational approaches predict the compound’s biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Glide) to screen against sulfonylurea-binding enzymes (e.g., ATP-sensitive K⁺ channels).
- MD simulations (GROMACS) to assess binding stability.
- Compare docking poses with co-crystallized ligands (e.g., ’s benzimidazole-thiazole derivatives) .
Q. How can isomeric purity be ensured during synthesis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
